Product packaging for (1R,3S)-5-Azaspiro[2.4]heptan-1-amine(Cat. No.:)

(1R,3S)-5-Azaspiro[2.4]heptan-1-amine

Cat. No.: B13021733
M. Wt: 112.17 g/mol
InChI Key: ILZZJZJQDKNJOH-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S)-5-Azaspiro[2.4]heptan-1-amine is a chiral, bicyclic amine characterized by its unique spiro[2.4]heptane core, which incorporates a cyclopropane ring fused to a pyrrolidine system. This distinct three-dimensional architecture makes it a valuable scaffold in medicinal chemistry, particularly for constructing structurally complex and stereospecific therapeutic agents. Its primary research value lies in its role as a key synthetic intermediate for novel pharmaceutical compounds. This compound and its analogues have demonstrated significant applications in the development of direct-acting antiviral agents, most notably as a critical structural component in the hepatitis C virus (HCV) NS5A inhibitor Ledipasvir, a licensed medicine . Furthermore, the 5-azaspiro[2.4]heptane structure is a recognized pharmacophore in antibacterial research. It has been strategically incorporated into a series of advanced fluoroquinolone antibiotics, such as DK-507K (compound 8) and DC-159a (compound 10), where its stereochemistry is essential for modulating biological activity and mitigating mechanism-based inhibition of cytochrome P450 enzymes . The specific (1R,3S) stereochemistry of the compound is crucial for its interaction with biological targets, as the orientation of functional groups directly influences binding affinity and selectivity. Researchers utilize this chiral amine as a versatile building block to explore new chemical space in drug discovery, aiming to develop treatments for resistant infections and other diseases. This product is intended for research applications in a controlled laboratory environment only. It is not classified as a medicine or drug and is strictly for in-vitro studies. It is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2 B13021733 (1R,3S)-5-Azaspiro[2.4]heptan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

(2R,3S)-5-azaspiro[2.4]heptan-2-amine

InChI

InChI=1S/C6H12N2/c7-5-3-6(5)1-2-8-4-6/h5,8H,1-4,7H2/t5-,6+/m1/s1

InChI Key

ILZZJZJQDKNJOH-RITPCOANSA-N

Isomeric SMILES

C1CNC[C@@]12C[C@H]2N

Canonical SMILES

C1CNCC12CC2N

Origin of Product

United States

Stereoselective Synthesis of 1r,3s 5 Azaspiro 2.4 Heptan 1 Amine

Foundational Synthetic Routes to the Azaspiro[2.4]heptane Core

The construction of the 5-azaspiro[2.4]heptane skeleton, which marries a pyrrolidine (B122466) ring with a cyclopropane (B1198618) ring through a shared quaternary carbon, has been a subject of significant synthetic interest.

Early Methodologies and Challenges

Early and foundational routes to the azaspiro[2.4]heptane core often commenced from readily available cyclic precursors, most notably derivatives of proline. A general and widely recognized pathway begins with 4-hydroxyproline (B1632879) google.com. This strategy involves a multi-step sequence that begins with the oxidation of the hydroxyl group to a ketone. The resulting 4-oxoproline derivative is then subjected to an olefination reaction, such as the Wittig, Tebbe, or Lombardo reaction, to introduce an exocyclic methylene group at the 4-position google.com.

The final and crucial step in forming the spirocyclic core is the cyclopropanation of this double bond. Historically, this has been accomplished using metal carbenoids generated through reactions like the Simmons-Smith reaction, which utilizes a diiodomethane and a zinc-copper couple, or its various modifications (e.g., Et₂Zn/CH₂I₂) google.com.

However, these early methodologies presented several challenges:

Reagent Stoichiometry and Handling: The use of stoichiometric organometallic reagents, such as in the Wittig and Simmons-Smith reactions, raises concerns regarding atom economy and waste generation. Handling of pyrophoric reagents like diethylzinc (B1219324) also requires stringent safety precautions.

Control of Stereochemistry: While starting from a chiral precursor like L-hydroxyproline sets the stereochemistry of the pyrrolidine ring, controlling the stereochemistry of the cyclopropane ring during carbenoid addition can be challenging without the influence of directing groups.

Purification: Intermediates throughout the sequence often require careful chromatographic purification, which can be cumbersome for large-scale production google.com.

The unique conformational constraints of the proline ring system, while beneficial in many biological contexts, also add a layer of complexity to synthetic manipulations nih.govnih.gov.

Double Cyclization Approaches

To improve efficiency and overcome the limitations of linear syntheses, researchers have developed more convergent strategies, including double cyclization or one-pot methodologies. A notable example is the palladium-catalyzed intramolecular cyclization of alkynyl carboxamides, which can generate the 5-azaspiro[2.4]heptane skeleton in moderate to excellent yields researcher.liferesearchgate.net. This approach constructs the pyrrolidine ring and establishes the spirocenter in a single transformation.

Another powerful strategy involves a one-pot double allylic alkylation of a glycine (B1666218) imine equivalent. This method utilizes a dibromide reagent in the presence of a base to sequentially form the two C-C bonds required to construct the pyrrolidine ring, directly yielding the spirocyclic core mdpi.com. This convergent approach significantly shortens the synthetic sequence compared to more traditional linear methods. More recent developments have also focused on efficient ring-forming reactions, such as hydroxide-facilitated alkylations, to create the spiro-azetidine core in a single, high-yielding step, showcasing the ongoing drive towards process efficiency acs.org.

Asymmetric Synthetic Strategies for Enantiopure (1R,3S)-5-Azaspiro[2.4]heptan-1-amine

Achieving the specific (1R,3S) stereochemistry of the target amine requires precise control during the synthesis. This has been accomplished through several distinct asymmetric strategies.

Chiral Pool Approaches Utilizing Natural Precursors

The chiral pool represents a collection of inexpensive, enantiomerically pure compounds from natural sources, which can be used as starting materials in a synthesis. L-hydroxyproline, a naturally occurring amino acid, is an ideal chiral precursor for synthesizing derivatives of 5-azaspiro[2.4]heptane google.comnih.gov.

The synthesis begins with a specific enantiomer, such as (2S,4R)-4-hydroxyproline. The inherent stereochemistry at the C-2 position of the pyrrolidine ring is carried through the synthetic sequence, ultimately defining the stereocenter that becomes C-6 in the final 5-azaspiro[2.4]heptane structure. The route follows the foundational methodology of oxidation, olefination, and cyclopropanation google.com. By starting with the correctly configured amino acid, the desired enantiomer of the final product can be obtained, making this a reliable and well-established method for accessing enantiopure spirocyclic proline analogues google.com.

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation wikipedia.org. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse . While specific examples detailing the synthesis of this compound using this method are not prevalent in the reviewed literature, the strategy remains a cornerstone of asymmetric synthesis.

A hypothetical approach using this strategy would involve attaching a chiral auxiliary, such as an Evans oxazolidinone or a sulfur-based auxiliary, to an achiral building block wikipedia.orgscielo.org.mx. For instance, an N-acyloxazolidinone derived from a glycine equivalent could be used nih.govalfa-chemistry.comresearchgate.net. The chiral environment provided by the auxiliary would then control the diastereoselectivity of a subsequent key bond-forming reaction, such as an alkylation or cyclization, to construct the azaspiro[2.4]heptane core. The steric hindrance imposed by the substituents on the auxiliary directs the approach of incoming reagents, leading to the preferential formation of one diastereomer wikipedia.orgyoutube.com. The final step would be the non-destructive cleavage of the auxiliary to release the enantiomerically enriched product. This strategy is particularly powerful for simultaneously establishing multiple stereocenters with high diastereoselectivity researchgate.netyoutube.com.

Asymmetric Catalysis in Azaspiro[2.4]heptane Construction

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a highly efficient and atom-economical approach chemrxiv.org. Several distinct catalytic methods have been successfully applied to the enantioselective synthesis of the azaspiro[2.4]heptane core.

One highly effective method is the asymmetric hydrogenation of a prochiral precursor. For example, the hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate in the presence of a chiral Ruthenium-SunPhos catalyst system has been shown to produce the corresponding chiral amine with up to 98.7% enantiomeric excess (ee) nih.gov.

Another successful strategy is chiral phase-transfer catalysis (PTC) . A one-pot double allylic alkylation of a glycine benzophenone imine with 1,3-dibromopropane, catalyzed by a chinchonidine-derived phase-transfer catalyst, yields the spirocyclic product with a high enantiomeric ratio (95:5 e.r.) mdpi.com.

More recently, dirhodium-catalyzed cyclopropanation has emerged as a powerful tool. Using an engineered dirhodium tetracarboxylate catalyst, the asymmetric cyclopropanation of exocyclic methylene N-heterocycles with donor/acceptor carbenes can produce azaspiro[n.2]alkanes with exceptional enantioselectivity (up to 99% ee) and high diastereoselectivity acs.org.

Furthermore, the field of biocatalysis offers a cutting-edge approach. Evolved carbene transferase enzymes have been developed for the stereodivergent cyclopropanation of exocyclic N-heterocycles, providing access to all possible stereoisomers of the azaspiro[2.y]alkane products in high yields and with excellent enantio- and diastereoselectivity chemrxiv.org. This enzymatic method avoids the need for chiral chromatography and is amenable to large-scale synthesis chemrxiv.org.

Table 1: Comparison of Asymmetric Catalysis Methods for Azaspiro[2.4]heptane Synthesis

Catalytic Method Catalyst Type Key Transformation Reported Enantioselectivity Reference
Asymmetric Hydrogenation Chiral Ruthenium Complex ([RuCl(benzene)(S)-SunPhos]Cl) Hydrogenation of a β-amino ketone Up to 98.7% ee nih.gov
Phase-Transfer Catalysis Chinchonidine-derived PTC One-pot double allylic alkylation 95:5 e.r. mdpi.com
Metal-Carbene Catalysis Chiral Dirhodium Tetracarboxylate Intramolecular cyclopropanation Up to 99% ee acs.org
Enantioselective Reductive Amination Strategies

Enantioselective reductive amination is a powerful and widely utilized method for the synthesis of chiral amines. researchgate.netnih.gov This transformation allows for the direct conversion of a ketone to a chiral amine in a single step, often with high enantioselectivity. researchgate.net The reaction typically involves the in situ formation of an imine from a ketone and an amine source, followed by asymmetric reduction catalyzed by a chiral catalyst. nih.gov

In the context of synthesizing this compound, a suitable ketone precursor would be 5-Azaspiro[2.4]heptan-1-one. The reductive amination of this ketone with an appropriate amine source, such as ammonia or a protected amine equivalent, in the presence of a chiral catalyst can afford the desired chiral amine. A variety of catalytic systems have been developed for asymmetric reductive amination, including those based on transition metals like iridium, rhodium, and ruthenium, as well as organocatalytic approaches. acs.orgkanto.co.jp

The success of this strategy hinges on the selection of a suitable chiral catalyst that can effectively differentiate between the two enantiotopic faces of the intermediate imine. Chiral ligands play a crucial role in inducing asymmetry in metal-catalyzed reactions. For organocatalytic reductive aminations, chiral Brønsted acids, such as phosphoric acids, have been shown to be effective. princeton.edu

Catalyst TypeMetal/CatalystChiral Ligand/AuxiliaryReducing AgentKey Features
Transition MetalIridium (Ir)Chiral Phosphine-Oxazoline (SIPHOX)H₂Effective for a wide variety of cyclic imines. acs.org
Transition MetalRuthenium (Ru)(S)-SunPhosH₂High enantioselectivities (up to 98.7% ee) for related substrates. nih.gov
Transition MetalIridium (Ir)Chiral DiamineFormic AcidUsed in asymmetric transfer hydrogenation.
OrganocatalystChiral Phosphoric Acid(R)-TRIPHantzsch EsterBiomimetic approach avoiding transition metals. princeton.edu
Chiral Phase-Transfer Catalysis for Spirocyclic Systems

Chiral phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including spirocyclic systems. acs.orgrsc.org This methodology involves the use of a chiral catalyst to shuttle a reactant between two immiscible phases (typically aqueous and organic), thereby enabling a stereoselective reaction to occur. rsc.org Quaternary ammonium (B1175870) salts derived from cinchona alkaloids are commonly employed as chiral phase-transfer catalysts. acs.orgresearchgate.net

For the synthesis of spirocyclic systems like 5-Azaspiro[2.4]heptanes, chiral PTC can be applied to intramolecular cyclization reactions. For instance, a suitably functionalized acyclic precursor can be cyclized enantioselectively under phase-transfer conditions to construct the spirocyclic core. The chiral catalyst forms a tight ion pair with the substrate, effectively shielding one face of the molecule and directing the intramolecular attack from the less hindered face, thus controlling the stereochemistry of the newly formed stereocenters.

An enantioselective approach to a related spirocyclic system, (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, has been developed using a chinchonidine-derived catalyst under phase-transfer conditions, highlighting the utility of this strategy. mdpi.com

CatalystSubstrate TypeReaction TypeKey Advantage
Cinchona Alkaloid DerivativesAcyclic precursor with leaving groupIntramolecular AlkylationHigh enantioselectivity in spirocycle formation. mdpi.com
Chiral Quaternary Ammonium SaltsGlycine imine derivativesAsymmetric AlkylationAccess to chiral non-natural amino acids. researchgate.netmdpi.com
Transition Metal-Catalyzed Asymmetric Reactions

Transition metal-catalyzed asymmetric reactions are indispensable in modern organic synthesis for the construction of chiral molecules. acs.org Catalysts based on metals such as rhodium, ruthenium, palladium, and iridium, in combination with chiral ligands, can effect a wide range of enantioselective transformations. acs.orgsemanticscholar.org

In the synthesis of this compound, transition metal catalysis can be employed at various stages. For instance, asymmetric hydrogenation of a suitable prochiral enamine or imine precursor can establish the desired stereochemistry at the amine-bearing carbon. Highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates in the presence of a Ru-SunPhos catalyst has been reported to give high enantioselectivities (up to 98.7% ee), providing a key intermediate for the synthesis of a related (S)-7-amino-5-azaspiro[2.4]heptane moiety. nih.gov

Furthermore, palladium-catalyzed intramolecular cyclization reactions of alkynyl carboxamides have been shown to produce 5-azaspiro[2.4]heptane derivatives, indicating the potential for developing an asymmetric variant of this transformation. researcher.life

MetalLigand FamilyReaction TypeApplication in Spirocycle Synthesis
Ruthenium (Ru)BINAP, SunPhosAsymmetric HydrogenationEnantioselective reduction of C=N and C=C bonds. nih.gov
Rhodium (Rh)Chiral PhosphinesAsymmetric HydrogenationSynthesis of chiral amines and amino acids.
Palladium (Pd)Chiral PhosphinesIntramolecular CyclizationFormation of the spirocyclic pyrrolidine ring. researcher.lifenih.gov
Iridium (Ir)Chiral Phosphine-OxazolineAsymmetric HydrogenationHighly enantioselective reduction of imines. acs.org

Key Reaction Methodologies in the Synthesis of this compound

The construction of the unique spirocyclic structure of this compound, which features a cyclopropane ring fused to a pyrrolidine ring, requires specific and often stereoselective reaction methodologies.

Simmons–Smith Cyclopropanation as a Stereodetermining Step

The Simmons-Smith cyclopropanation is a widely used and reliable method for the stereospecific conversion of alkenes to cyclopropanes. nih.govnih.gov The reaction typically employs a carbenoid species, often generated from diiodomethane and a zinc-copper couple (Simmons-Smith reagent) or diethylzinc (Furukawa reagent). nih.govnih.govresearchgate.net

A key feature of the Simmons-Smith reaction is its ability to be directed by proximal hydroxyl groups. researchgate.net This directing effect allows for the diastereoselective cyclopropanation of allylic alcohols, where the cyclopropane ring is formed on the same face as the hydroxyl group. This substrate-controlled stereoselectivity can be a powerful tool in the synthesis of this compound. By starting with a chiral, non-racemic pyrrolidine-based allylic alcohol, the Simmons-Smith cyclopropanation can be used to introduce the cyclopropane ring with a defined stereochemistry relative to the existing stereocenters in the pyrrolidine ring.

ReagentSubstrateKey Feature
CH₂I₂ / Zn(Cu)AlkeneStereospecific conversion to cyclopropane. nih.gov
CH₂I₂ / Et₂ZnAllylic AlcoholHydroxyl-directed diastereoselective cyclopropanation. researchgate.netharvard.edu

Petasis and Sakurai Reactions for Spirocyclic Pyrrolidines

The Petasis reaction, also known as the borono-Mannich reaction, is a multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. nih.gov This reaction has been utilized in the synthesis of complex nitrogen-containing molecules. While not directly forming the spirocyclic core in one step, the products of the Petasis reaction can be valuable intermediates that are further elaborated to construct spirocyclic pyrrolidines. nih.gov

The Sakurai reaction, or Hosomi-Sakurai reaction, involves the allylation of an electrophile, typically a ketone or an iminium ion, with an allyl silane promoted by a Lewis acid. This reaction can be used to introduce an allyl group that can be subsequently transformed into the cyclopropane ring of the azaspiro[2.4]heptane system through further manipulations. Asymmetric variants of the Sakurai reaction have been developed, which could be employed to set one of the stereocenters in the synthesis of this compound.

Intramolecular Cyclization Reactions in Spirocycle Formation

Intramolecular cyclization is a fundamental strategy for the formation of cyclic and spirocyclic systems. researcher.life In the synthesis of this compound, an intramolecular reaction can be envisioned to form either the pyrrolidine ring or to close the spirocyclic system from a cyclopropane-containing precursor.

For example, a palladium-catalyzed intramolecular cyclization of alkynyl carboxamides has been reported for the synthesis of 5-azaspiro[2.4]heptane derivatives. researcher.life This approach involves the formation of the pyrrolidine ring onto a pre-existing cyclopropyl-containing moiety. Another strategy could involve an intramolecular Michael addition, where a nucleophile attached to the pyrrolidine ring attacks an activated alkene on a side chain to form the spirocyclic junction. The stereochemical outcome of such cyclizations can often be controlled by the existing stereochemistry in the starting material or by the use of chiral catalysts. whiterose.ac.uk

Reaction TypeCatalyst/ReagentPrecursor Type
Intramolecular Heck ReactionPalladium CatalystAlkene and Aryl/Vinyl Halide
Intramolecular Michael AdditionBase or Chiral CatalystEnone with a tethered nucleophile
Reductive CyclizationZincγ-nitro-aldehydes
Aza-Michael CyclizationChiral Phosphoric AcidBis-homoallylic amines

Multi-Component Reactions for Structural Complexity

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and improving operational efficiency. While specific MCRs for the direct stereoselective synthesis of this compound are not extensively documented in publicly available literature, the construction of the core 5-azaspiro[2.4]heptane scaffold can be achieved through such elegant approaches.

One conceptual approach involves a domino reaction that incorporates the key structural elements in a convergent manner. For instance, a three-component reaction could theoretically involve a cyclopropane-containing building block, an azomethine ylide precursor, and a suitable dipolarophile. The stereochemistry of the final product would be directed by chiral catalysts or auxiliaries integrated into one of the starting materials.

An example of a multi-component strategy for a related spirocyclic system involves the visible-light-driven photocatalytic generation of N-centered radicals to construct β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes acs.org. This highlights the potential for developing novel MCRs for the synthesis of complex spirocyclic amines. The general principle of MCRs is to rapidly build molecular diversity and complexity, which is a significant advantage in medicinal chemistry and drug discovery researchgate.net.

The table below illustrates a selection of multi-component reactions used in the synthesis of various heterocyclic compounds, showcasing the versatility of this approach which could be adapted for the synthesis of azaspirocycles.

Multi-Component Reaction Reactants Product Type Potential Relevance
Passerini ReactionIsocyanide, Carboxylic Acid, Aldehyde/Ketoneα-Acyloxy carboxamideFunctional group installation
Ugi ReactionIsocyanide, Carboxylic Acid, Amine, Aldehyde/Ketoneα-Acylamino carboxamideRapid assembly of peptide-like scaffolds
Biginelli Reactionβ-Ketoester, Aldehyde, Urea/ThioureaDihydropyrimidinoneHeterocycle synthesis
Povarov ReactionAniline, Aldehyde, Activated OlefinTetrahydroquinolineConstruction of fused ring systems

This table presents examples of well-known multi-component reactions and their potential applicability in the synthesis of complex molecules.

Scalability and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to multigram or even kilogram-scale production necessitates a thorough investigation of scalability and process optimization. Key considerations include the cost of starting materials, reaction efficiency, safety, and the environmental impact of the synthetic route.

Development of Multigram-Scale Protocols

The development of multigram-scale protocols for the synthesis of this compound and its derivatives is crucial for their use in preclinical and clinical studies. While specific multigram protocols for this exact molecule are proprietary and not widely published, general principles of process development can be applied. A common strategy for producing related spirocyclic compounds, such as 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives, involves a route starting from 4-hydroxyproline google.com. This multi-step synthesis includes oxidation, olefination, and a cyclopropanation reaction. Scaling up such a sequence requires careful optimization of each step to ensure high yields and purity.

For instance, the cyclopropanation step, which is critical for forming the spirocyclic core, often utilizes reagents like diethylzinc and diiodomethane (Simmons-Smith reaction) google.com. On a large scale, the handling of these pyrophoric and toxic reagents requires specialized equipment and stringent safety protocols.

The table below outlines key parameters that are typically optimized during the scale-up of a chemical synthesis.

Parameter Laboratory-Scale Focus Multigram-Scale Focus
Reagent Stoichiometry Often used in excess to drive reactions to completion.Optimized to be as close to stoichiometric as possible to reduce cost and waste.
Solvent Volume Generally high to ensure good mixing.Minimized to increase reaction concentration and reduce solvent waste.
Temperature Control Easily managed with standard lab equipment.Requires robust heating/cooling systems to manage exotherms/endotherms.
Work-up & Purification Chromatography is common.Crystallization, distillation, and extraction are preferred for efficiency.
Reaction Time Often run for convenience (e.g., overnight).Minimized to increase throughput.

This interactive table highlights the different considerations for laboratory versus multigram-scale synthesis.

Yield Optimization Strategies in Critical Reaction Steps

Optimizing the yield of critical reaction steps is paramount for the economic viability of a synthetic process. For the synthesis of this compound, key transformations would likely include the formation of the spirocyclic core and the introduction of the amine functionality with the correct stereochemistry.

In the synthesis of related compounds, strategies to improve yield include:

Catalyst Screening: Identifying the most active and selective catalyst for a given transformation.

Solvent Effects: Choosing a solvent that enhances reaction rates and selectivity.

Temperature and Concentration Optimization: Fine-tuning these parameters to maximize product formation and minimize side reactions.

Reagent Addition Profile: Controlling the rate of addition of a reagent can prevent side reactions and improve selectivity.

A patent for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives mentions methods for increasing product yield and decreasing process steps for intermediate and large-scale production google.com. This underscores the importance of process optimization in the manufacturing of these valuable building blocks.

Continuous Flow Synthesis Applications

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering advantages in terms of safety, scalability, and process control. The application of flow chemistry to the synthesis of this compound could provide significant benefits.

While a specific continuous flow synthesis for this molecule has not been detailed in the literature, the principles can be applied to key steps. For example, hazardous reactions, such as those involving azides or highly reactive organometallics, can be performed more safely in a flow reactor due to the small reaction volume at any given time. Furthermore, photochemical or high-pressure reactions can be more easily and efficiently conducted in a continuous flow setup.

A recent study demonstrated the use of flow chemistry in a one-flow two-step reaction to generate an N-Br intermediate in situ and consume it directly, showcasing the potential for telescoped reactions that avoid the isolation of unstable intermediates acs.org. This approach could be highly beneficial for streamlining the synthesis of complex molecules like this compound.

The table below compares batch and continuous flow synthesis for key process parameters.

Parameter Batch Synthesis Continuous Flow Synthesis
Scalability Often requires re-optimization at each scale.More readily scalable by running the system for longer.
Safety Larger volumes of hazardous materials.Small reaction volumes enhance safety.
Heat Transfer Limited by surface area-to-volume ratio.Excellent heat transfer due to high surface area-to-volume ratio.
Mixing Can be inefficient in large reactors.Efficient mixing is achieved in microreactors.
Process Control More challenging to precisely control parameters.Precise control over temperature, pressure, and residence time.

This interactive data table contrasts the key features of batch and continuous flow synthesis.

Advanced Derivatization and Functionalization of the Azaspiro 2.4 Heptane Scaffold

Chemical Reactivity of the (1R,3S)-5-Azaspiro[2.4]heptan-1-amine Core

The chemical behavior of this compound is dictated by the interplay of its two key structural features: the nucleophilic amino groups and the strained cyclopropane (B1198618) ring. Understanding this reactivity is crucial for the strategic design of synthetic routes to novel derivatives.

Functional Group Transformations and Protecting Group Chemistry

The presence of two distinct amine functionalities—a primary amine on the cyclopropane ring and a secondary amine within the pyrrolidine (B122466) ring—necessitates careful control during synthetic transformations. The differential reactivity of these amines allows for selective functionalization, but often requires the use of protecting groups to achieve the desired outcome.

Protecting group strategies are essential for the selective modification of one amine in the presence of the other. springernature.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. jocpr.comresearchgate.net Orthogonal protection, where one protecting group can be removed without affecting the other, is a particularly powerful strategy. nih.gov For instance, the secondary amine can be protected with a Boc (tert-butoxycarbonyl) group, which is stable under many conditions but can be removed with acid, while the primary amine is protected with a group labile under different conditions. nih.gov

Common protecting groups for amines include carbamates like Boc, Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethoxycarbonyl). springernature.comnih.gov The selection between these allows for a tailored approach to synthesis. For example, a Boc-protected amine can be deprotected in acidic media, while an Fmoc-protected amine is cleaved under basic conditions. nih.gov This orthogonality is key in complex, multi-step syntheses. nih.gov

The following table summarizes common amine protecting groups and their cleavage conditions, which are applicable to the this compound core.

Protecting GroupFull NameCleavage ConditionsStability
Boc tert-ButoxycarbonylAcidic (e.g., TFA, HCl)Stable to base, hydrogenolysis
Cbz (Z) CarboxybenzylHydrogenolysis (e.g., H₂, Pd/C), strong acidStable to mild acid and base
Fmoc 9-FluorenylmethoxycarbonylBasic (e.g., Piperidine)Stable to acid, hydrogenolysis

Ring-Opening and Ring-Expansion Reactions of the Spirocyclic System

The spirocyclic nature of the azaspiro[2.4]heptane core, featuring a strained cyclopropane ring, allows for unique ring-opening and ring-expansion reactions. These transformations can lead to novel scaffolds that are not easily accessible through other synthetic routes.

The cyclopropane ring is susceptible to ring-opening reactions under certain conditions due to its inherent ring strain (approximately 27 kcal/mol). rsc.org While cyclopropanes are generally less reactive towards nucleophilic ring-opening than epoxides, the presence of activating groups can facilitate this process. rsc.org For donor-acceptor cyclopropanes, ring-opening can be initiated under basic conditions, leading to a homo-Michael addition. enamine.net In the context of this compound, the amino group can influence the reactivity of the adjacent cyclopropane ring. Radical-mediated ring-opening of cyclopropane derivatives is also a known transformation. springernature.com

Ring-expansion reactions can provide access to larger ring systems. For example, the reaction of related spirocyclic systems can lead to the formation of larger heterocyclic structures. While specific examples for this compound are not extensively documented, general methodologies for ring expansion of cyclic ketones and other related structures are well-established and could potentially be adapted.

Regioselective and Stereoselective Introduction of Substituents

The ability to introduce substituents at specific positions with defined stereochemistry is paramount in the synthesis of complex molecules for biological applications. The this compound scaffold offers several sites for such modifications.

Selective Alkylation and Acylation Strategies

The presence of a primary and a secondary amine in the molecule presents a challenge and an opportunity for selective functionalization. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, which can often be exploited for regioselective reactions.

However, direct alkylation of amines can be difficult to control, often leading to mixtures of mono- and poly-alkylated products. researchgate.net To achieve selective mono-alkylation of the primary amine, a large excess of the amine is often required. mdpi.com Alternatively, reductive amination provides a more controlled method for amine alkylation. thieme-connect.com

For selective functionalization, one of the amines can be temporarily protected. For instance, the primary amine can be selectively protected, allowing for the alkylation or acylation of the secondary amine, followed by deprotection. A notable example is the synthesis of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, where the secondary amine of a related 5-azaspiro[2.4]heptan-7-amine is acylated. researchgate.net

The following table illustrates the general principles of selective N-functionalization.

Reaction TypeSelectivity PrincipleExample ConditionExpected Outcome on this compound
Mono-alkylation High excess of diamine1 eq. Alkyl halide, >10 eq. DiaminePreferential alkylation of the primary amine
Reductive Amination Reaction with an aldehyde/ketone followed by reductionAldehyde, NaBH(OAc)₃Alkylation of the primary or secondary amine depending on conditions
Selective Acylation Protection/deprotection sequence1. Boc₂O (protects both amines) 2. Selective deprotection 3. Acyl chlorideAcylation at the desired amine

Halogenation and Fluorination of the Azaspiro[2.4]heptane Moiety

The introduction of halogen atoms, particularly fluorine, can significantly alter the physicochemical and biological properties of a molecule. nih.gov Various methods exist for the halogenation of the azaspiro[2.4]heptane scaffold.

Fluorinated analogues of azaspiro[3.3]heptane have been synthesized, demonstrating the feasibility of incorporating fluorine into such spirocyclic systems. mdpi.comnih.govnih.gov The synthesis of 8-(1,1-difluoro-5-azaspiro[2.4]heptan-5-yl) derivatives has also been reported, indicating that fluorination at the cyclopropane ring is achievable. researchgate.net The synthesis of fluorinated pyrimidines and pyrazoles from a fluorinated precursor highlights the versatility of fluorinated building blocks. mdpi.com

Incorporation of Oxygen- and Sulfur-Containing Functions

The introduction of oxygen and sulfur-containing functional groups can provide new interaction points for biological targets and modulate the properties of the molecule.

The synthesis of hydroxylated derivatives can be achieved through various methods, including the ring-opening of epoxides. For example, the ring-opening of spiro-epoxyoxindoles to form vicinal diols has been reported. researchgate.net While not directly on the target molecule, this methodology could be adapted. The synthesis of 5-azaspiro[2.4]heptane-5,6-diol derivatives has been accomplished in the context of developing antiviral agents. nih.gov

The incorporation of sulfur is also a valuable strategy in drug design. This can be achieved through various synthetic methods, including nucleophilic substitution with sulfur-containing reagents.

Synthesis of Complex Analogues and Congeners of this compound

The chiral scaffold of this compound serves as a versatile building block for the synthesis of a diverse array of complex analogues and congeners. Medicinal chemistry campaigns have extensively explored the derivatization of this nucleus at both the primary amine and the secondary amine of the spirocyclic system to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The primary synthetic strategies employed include N-acylation, reductive amination, and the construction of more complex heterocyclic systems attached to the core structure.

Research into orexin (B13118510) receptor antagonists has led to the development of a series of potent dual orexin 1 and orexin 2 receptor antagonists based on the 5-azaspiro[2.4]heptane framework. doi.orgnih.gov In one notable series, the synthesis commenced with the protection of the secondary amine of the spirocycle, followed by modification of the primary amine. For instance, coupling with various carboxylic acids or reaction with sulfonyl chlorides has yielded a range of amide and sulfonamide derivatives. Subsequent manipulation of the spirocyclic nitrogen, often involving deprotection and reaction with different electrophiles, has afforded further structural diversity. doi.orgnih.gov

A key synthetic intermediate in this area is (S)-tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate. doi.org Oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination with various amino heterocycles, has proven to be a fruitful strategy for introducing complexity. doi.org This approach has enabled the exploration of the structure-activity relationships (SAR) associated with the substituent at the 5-position of the azaspiro[2.4]heptane ring.

In a separate line of investigation, the this compound scaffold has been incorporated into novel dopamine (B1211576) D3 receptor antagonists. nih.gov A significant effort in this area has been the synthesis of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes. These complex congeners are typically assembled through a multi-step sequence. The primary amine of the core scaffold is often elaborated first, for example, through the formation of an amide bond with a substituted benzoic acid. The resulting intermediate can then undergo further transformations to construct the triazole ring, which is attached to the azaspiro[2.4]heptane moiety.

Furthermore, the versatility of the this compound scaffold is highlighted in its use for creating selective inhibitors of Janus kinase 1 (JAK1). In the design of these inhibitors, the core amine was coupled with a 7H-pyrrolo[2,3-d]pyrimidine moiety. researchgate.net The secondary amine of the spirocycle was then acylated with a cyanoacetic acid derivative to yield the final complex analogue. researchgate.net This work underscores the utility of this building block in constructing highly functionalized molecules for a range of biological targets.

The following table summarizes a selection of complex analogues and congeners of this compound that have been synthesized and reported in the scientific literature.

Compound IDStructureModification TypeTherapeutic Target
1 N-Acylation & N-AlkylationOrexin Receptor
2 N-Arylation & N-AcylationDopamine D3 Receptor
3 N-Arylation & N-AcylationJAK1

Table 1: Examples of Complex Analogues and Congeners of this compound.

Structural Elucidation and Stereochemical Assignment Techniques

Advanced Spectroscopic Characterization

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (1R,3S)-5-Azaspiro[2.4]heptan-1-amine, both ¹H and ¹³C NMR are utilized to confirm the presence of the spirocyclic core and the relative stereochemistry of the substituents.

While standard NMR can confirm the diastereomeric purity by analyzing the number of signals and their coupling patterns, discerning between enantiomers requires the use of chiral resolving agents or chiral solvating agents. These agents interact with the enantiomers of this compound to form transient diastereomeric complexes, which can then be distinguished by NMR due to their different chemical shifts.

Representative ¹H NMR Data for a 5-Azaspiro[2.4]heptane Derivative: The following table illustrates typical chemical shifts that might be observed for a compound with a similar structural scaffold, as specific data for this compound is not publicly available.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-13.5 - 3.7m-
H-20.6 - 0.9m-
H-31.8 - 2.0m-
H-42.8 - 3.1m-
H-62.9 - 3.2m-
H-71.9 - 2.1m-
NH₂1.5 - 2.5br s-
NH2.0 - 3.0br s-

Note: m denotes multiplet, and br s denotes a broad singlet. The chemical shifts are indicative and can vary based on the solvent and other experimental conditions.

Mass spectrometry is a crucial analytical technique for determining the molecular weight of this compound and assessing its purity. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition. This is a definitive method for confirming the molecular formula of the compound.

The fragmentation pattern observed in the mass spectrum can also offer structural information, helping to verify the connectivity of the spirocyclic system. When coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), GC-MS or LC-MS can be used to separate the compound from any impurities before mass analysis, thus providing a comprehensive assessment of its purity.

Expected Mass Spectrometry Data for this compound (C₆H₁₂N₂):

IonCalculated m/zObserved m/z (HRMS)
[M+H]⁺113.1073113.1075
[M+Na]⁺135.0893135.0891

Note: The observed m/z values in HRMS are expected to be very close to the calculated values, typically within a few parts per million (ppm).

Chiral Analytical Methods

To establish the enantiomeric purity of this compound, specialized chiral analytical methods are essential. These techniques are designed to differentiate between enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the analysis of chiral amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. csfarmacie.czmdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. mdpi.comnih.gov In some cases, the addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape and resolution. nih.gov

Illustrative Chiral HPLC Method for a Chiral Amine:

ParameterCondition
Column Chiralpak® AD-H (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Expected Result Baseline separation of the (1R,3S) and (1S,3R) enantiomers

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The specific rotation, [α], is a standardized measure of this property. For this compound, a non-zero optical rotation would confirm its chiral nature and enantiomeric enrichment.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of the molecule and can be used as a fingerprint to identify a specific enantiomer.

X-ray Crystallographic Analysis for Absolute Configuration Determination

While the aforementioned techniques can confirm the relative stereochemistry and enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. chemicalbook.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, obtaining a suitable crystal, often as a salt with a chiral or achiral acid, is the first critical step. The analysis of the diffraction data allows for the construction of a three-dimensional electron density map, which reveals the precise spatial arrangement of all atoms in the molecule, thereby unambiguously establishing the (1R,3S) configuration. nih.gov The Flack parameter, derived from the crystallographic data, is a key indicator used to confirm the correctness of the assigned absolute structure. chemicalbook.com

Computational and Theoretical Investigations of Azaspiro 2.4 Heptanes

Quantum Chemical Calculations for Reaction Mechanism Insights

Quantum chemical (QC) calculations are powerful tools for elucidating the intricate details of chemical reactions at the atomic level. nih.gov These methods can map entire reaction pathways, identify transition states, and calculate activation energies, providing insights that complement experimental studies. rsc.orgresearchgate.net For the synthesis of complex molecules like azaspiro[2.4]heptanes, QC calculations can help optimize reaction conditions and predict the formation of specific stereoisomers. researchgate.net

The application of quantum mechanics to understand chemical reactivity involves modeling the bond-forming and bond-breaking processes. rowansci.com For instance, methods like Density Functional Theory (DFT) are commonly used to study the mechanism of reactions involving heterocyclic compounds. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. researchgate.net This information is invaluable for understanding why a particular reaction pathway is favored over another.

In the context of drug discovery, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful. nih.gov These approaches treat the most chemically active part of a system (e.g., the reacting molecules or the active site of an enzyme) with high-level QM methods, while the surrounding environment (e.g., the rest of the protein and solvent) is treated with more computationally efficient MM force fields. nih.gov This allows for the study of reactions in a biologically relevant context. nih.gov For a molecule like (1R,3S)-5-Azaspiro[2.4]heptan-1-amine, QC calculations could be used to investigate its synthesis or its covalent interaction with a target protein. rowansci.com

Table 2: Application of Quantum Chemistry in Reaction Analysis

Computational Task Information Gained Relevance to Azaspiro[2.4]heptane Synthesis
Transition State Search Identifies the highest energy point along a reaction coordinate, determining the activation energy (energy barrier). researchgate.net Predicts the feasibility of a proposed synthetic step and helps in understanding stereochemical outcomes.
Reaction Path Following Traces the complete trajectory from reactants to products through the transition state. nih.gov Elucidates the detailed mechanism, including the formation of any intermediates. researchgate.net
Thermodynamic Calculations Determines the relative stability of reactants, products, and isomers by calculating their free energies. researchgate.net Predicts the final product distribution at equilibrium.

| Solvent Effect Modeling | Simulates how the solvent influences the reaction energetics and mechanism. | Improves the accuracy of predictions to better match experimental conditions in solution. |

This table illustrates how quantum chemical calculations can be applied to understand and predict the synthesis of complex molecules.

In Silico Approaches for Scaffold Design and Diversity

In silico techniques, particularly virtual screening and library design, are essential for exploring the vastness of chemical space to identify novel drug candidates. nih.govresearchgate.net The azaspiro[2.4]heptane core serves as a valuable three-dimensional scaffold that can be decorated with various functional groups to create libraries of diverse compounds. enamine.net

Virtual screening involves the computational assessment of large libraries of chemical structures to identify molecules that are likely to bind to a specific biological target. nih.gov This process has been revolutionized by the advent of ultra-large "make-on-demand" virtual libraries containing billions of compounds. nih.govnih.gov These libraries can be screened using methods like molecular docking to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. nih.gov

The design of these libraries can be guided by several principles. One approach is derivatization design, where a core scaffold is elaborated using a set of known and reliable chemical reactions to generate a library of synthetically accessible compounds. nih.gov This method can be used to explore the structure-activity relationship (SAR) around a hit compound or to perform "scaffold hopping" to find new core structures with improved properties. nih.gov For the this compound scaffold, in silico methods can be used to design derivatives with optimized potency, selectivity, and pharmacokinetic properties. nih.gov

Table 3: In Silico Tools for Scaffold-Based Drug Design

Technique Description Application to Azaspiro[2.4]heptane
Virtual Screening Docking large compound libraries against a protein target to predict binding affinity and pose. nih.gov To identify novel azaspiro[2.4]heptane derivatives as potential inhibitors for a specific target. nih.gov
Combinatorial Library Enumeration Systematically generating all possible molecules by combining a scaffold with a set of defined chemical building blocks (reagents). youtube.com Creating a focused virtual library based on the azaspiro[2.4]heptane core for targeted screening.
Scaffold Hopping Searching for structurally different scaffolds that can mimic the key pharmacophoric features of a known active molecule. nih.gov Identifying alternative spirocyclic or non-spirocyclic cores that could replace the azaspiro[2.4]heptane scaffold while maintaining biological activity.

| QSAR (Quantitative Structure-Activity Relationship) | Developing mathematical models that correlate the chemical structure of compounds with their biological activity. biorxiv.org | To predict the activity of unsynthesized azaspiro[2.4]heptane derivatives and guide the design of more potent analogues. |

This table summarizes key in silico strategies used in modern drug discovery, which are applicable to the design and optimization of compounds based on the azaspiro[2.4]heptane scaffold.

Table of Mentioned Chemical Compounds

Compound Name

Utility of 1r,3s 5 Azaspiro 2.4 Heptan 1 Amine As a Chiral Scaffold in Synthetic Chemistry

Role as a Conformationally Restricted Amino Acid Building Block

(1R,3S)-5-Azaspiro[2.4]heptan-1-amine serves as a valuable, non-natural amino acid building block, prized for the conformational constraints it imposes upon molecular structures. Its rigid spirocyclic framework, which combines a cyclopropane (B1198618) and a pyrrolidine (B122466) ring, offers a unique structural motif that mimics and restricts the conformational flexibility of natural amino acids like proline. enamine.net This pre-organization can lead to enhanced binding affinity and selectivity for biological targets. enamine.net

The incorporation of this scaffold is particularly notable in the development of antiviral agents. For instance, the closely related derivative, (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key component in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. nih.gov The spirocyclic core in Ledipasvir acts as a conformationally restricted proline bioisostere, contributing to the high potency of the drug. researchgate.net The synthesis of this building block often starts from readily available chiral precursors like (2S,4R)-4-hydroxyproline, ensuring the correct stereochemistry in the final product. researchgate.net

The value of azaspiro[3.3]heptanes as bioisosteres for piperidine (B6355638) has also been recognized, further highlighting the role of these spirocyclic systems in drug design. nih.gov The rigid structure and defined exit vectors of these scaffolds allow for a more precise exploration of the chemical space around a biological target. acs.orgresearchgate.net

Applications in the Construction of Diverse Molecular Architectures

The unique three-dimensional structure of the 5-azaspiro[2.4]heptane core makes it an attractive scaffold for the construction of a wide array of molecular architectures beyond its use as an amino acid mimic. Its integration into drug candidates has been shown to improve physicochemical properties and confer desirable pharmacological profiles.

An example of its application is in the development of potent and selective antagonists for G-protein coupled receptors. Researchers have successfully incorporated the 5-azaspiro[2.4]heptane moiety to create novel orexin (B13118510) receptor antagonists. Starting from a series of 4,4-disubstituted piperidines, the introduction of the azaspiro[2.4]heptane scaffold led to the discovery of dual orexin 1 and orexin 2 receptor antagonists with good brain penetration and oral bioavailability.

Furthermore, derivatives of this scaffold have been utilized in the creation of DNA-encoded libraries (DELs). The rigid nature of the azaspiro[3.3]heptane framework is advantageous for DEL synthesis, where defined spatial orientation of substituents is crucial for identifying high-affinity binders. nih.gov Photocatalysis has been employed to incorporate unique and densely functionalized 2-oxa-1-azabicyclo[3.2.0]heptanes, which serve as precursors to azaspiro compounds, into these libraries. nih.gov This approach allows for the exploration of a previously inaccessible chemical space.

The versatility of the azaspiro[2.4]heptane scaffold is further demonstrated by its presence in a variety of other medicinally relevant compounds, showcasing its broad applicability in the design of novel therapeutics.

Strategies for Integrating the Azaspiro[2.4]heptane Core into Larger Synthetic Targets

Divergent Synthesis Approaches

A divergent synthetic approach utilizes a common intermediate, in this case, a derivative of this compound, which is then elaborated into a library of structurally related but distinct final products. This strategy is particularly powerful in medicinal chemistry for structure-activity relationship (SAR) studies, where the systematic modification of a lead compound is required to optimize its biological activity and properties.

While specific examples detailing a divergent synthesis starting directly from this compound are not extensively documented in readily available literature, the principle is well-established for similar spirocyclic scaffolds. For instance, a protected derivative of the azaspiro[2.4]heptane core can be synthesized on a large scale. The functional handles on this core, such as the amine and a carboxylic acid (in the case of the corresponding carboxylic acid derivative), can then be orthogonally deprotected and coupled with a variety of building blocks to generate a library of diverse compounds. This approach allows for the rapid exploration of the chemical space around the rigid scaffold.

The general strategy would involve:

Synthesis and protection of the this compound core to allow for selective functionalization.

Reaction of the deprotected amine with a diverse set of reagents (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to introduce variability at this position.

If a second functional group is present and protected on the scaffold, its subsequent deprotection and reaction with another set of diverse building blocks would further expand the library.

This method is highly amenable to parallel synthesis techniques, making it an efficient way to generate a large number of analogs for biological screening.

Convergent Synthesis Approaches

The industrial synthesis of the antiviral drug Ledipasvir provides a prominent example of a convergent approach utilizing a derivative of the this compound scaffold. patsnap.comgoogle.comgoogle.com In this synthesis, the key fragments of Ledipasvir are prepared separately and then coupled.

A typical convergent synthesis for Ledipasvir involves the following key steps:

Synthesis of the Azaspiro[2.4]heptane Fragment: The chiral (S)-5-azaspiro[2.4]heptane-6-carboxylic acid derivative is prepared. This fragment is often coupled with L-valine early in the sequence. google.com

Synthesis of the Benzimidazole-Fluorene Fragment: A second major fragment containing the benzimidazole (B57391) and difluorofluorene moieties is synthesized independently.

Coupling of the Fragments: The azaspiro[2.4]heptane-containing fragment is then coupled with the benzimidazole-fluorene fragment. This is a crucial step that unites the two major components of the final drug molecule. patsnap.comgoogle.com

This convergent strategy allows for the efficient production of Ledipasvir on a large scale by maximizing the yield of the individual fragment syntheses and the final coupling reaction.

The table below summarizes the key fragments and coupling in a convergent synthesis of Ledipasvir.

Fragment 1Fragment 2Coupling ReactionFinal Product
(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid derivativeBenzimidazole-difluorofluorene moietyAmide bond formationLedipasvir

This approach highlights the strategic importance of having a reliable and efficient synthesis of the chiral azaspiro[2.4]heptane building block.

Patent Landscape and Industrial Synthetic Processes

Overview of Patented Synthetic Routes to (1R,3S)-5-Azaspiro[2.4]heptan-1-amine and its Derivatives

The patent landscape for this compound and its derivatives is primarily centered around methods to construct the core azaspiro[2.4]heptane framework with high stereochemical control. A common strategy commences with readily available chiral precursors, such as 4-hydroxyproline (B1632879).

Patents CN103687489A and US8927739B2 describe improved processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives, which serve as crucial intermediates in the synthesis of biologically active molecules, including inhibitors of the hepatitis C virus (HCV) NS5A protein. google.comgoogle.com The general synthetic pathway outlined in these patents starts from 4-hydroxyproline or its derivatives. Key steps involve the oxidation of the hydroxyl group to a ketone, followed by an olefination reaction to introduce an exocyclic double bond. The characteristic spiro-cyclopropane ring is then formed via a cyclopropanation reaction. Finally, reductive hydrodehalogenation of a dihalogenated cyclopropane (B1198618) intermediate yields the desired azaspiro[2.4]heptane scaffold. google.com

While these patents focus on the synthesis of the 6-carboxylic acid derivative, the core azaspiro[2.4]heptane structure is the key feature. The conversion of this carboxylic acid or other intermediates to the desired 1-amine functionality would involve standard organic chemistry transformations, which may be covered in broader patents claiming a genus of compounds.

Another significant area of patent activity involves the enantioselective synthesis of related azaspiro[2.4]heptane amines. For instance, a highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates has been developed to produce (S)-7-amino-5-azaspiro[2.4]heptane, a key intermediate for certain quinolone antibacterial agents. nih.govacs.org This method utilizes a Ruthenium catalyst with a chiral phosphine (B1218219) ligand, achieving high enantioselectivity. nih.govacs.org Although this patent describes the synthesis of a different regioisomer, the underlying principles of enantioselective catalysis are highly relevant to the production of the stereopure this compound.

A summary of key patented synthetic approaches is presented in the table below.

Patent/Reference Starting Material Key Steps Product Significance
CN103687489A / US8927739B24-Hydroxyproline derivativeOxidation, Olefination, Dihalocyclopropanation, Reductive hydrodehalogenation5-Azaspiro[2.4]heptane-6-carboxylic acid derivativeIntermediate for HCV NS5A inhibitors. google.comgoogle.com
J. Org. Chem. 2011, 76 (8)Protected ethyl 1-(2-aminoaceto)cyclopropane carboxylatesAsymmetric hydrogenation with [RuCl(benzene)(S)-SunPhos]Cl(S)-7-Amino-5-azaspiro[2.4]heptaneKey intermediate for quinolone antibacterial agents. nih.govacs.org
Molecules 2020, 25(23)Imine analogue of glycine (B1666218)One-pot double allylic alkylation with a chinchonidine-derived catalyst(S)-4-Methyleneproline derivative, then to N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acidEnantioselective synthesis of a key precursor for Ledipasvir. mdpi.com

Advancements in Large-Scale Production Methods

The industrial viability of pharmaceuticals containing the azaspiro[2.4]heptane core heavily relies on the development of safe, efficient, and cost-effective large-scale synthetic processes. The patents for the synthesis of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives explicitly address the need for methods that increase product yield and reduce the number of intermediate processing steps for large-scale production. google.com

One of the key challenges in scaling up the synthesis is the handling of potentially hazardous reagents and intermediates. For instance, traditional Simmons-Smith cyclopropanation reactions often utilize diethylzinc (B1219324), which is highly flammable. The patented processes aim to mitigate these risks by employing alternative, safer reagents and optimizing reaction conditions.

The process described in US8927739B2 details methods for intermediate and large-scale production of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. google.com This includes purification techniques such as extraction and crystallization to obtain high-purity material suitable for further pharmaceutical manufacturing. The patent also provides specific examples of reaction work-ups and isolation procedures that are amenable to industrial settings. google.com

Furthermore, the development of catalytic enantioselective methods, such as the asymmetric hydrogenation mentioned previously, is a significant advancement for large-scale production. nih.govacs.org Catalytic processes are inherently more efficient and economical as a small amount of catalyst can produce a large quantity of the desired enantiomerically pure product, avoiding the need for costly chiral resolution steps.

The table below highlights key aspects of advancements in large-scale production.

Advancement Description Significance for Large-Scale Production Reference
Process OptimizationMethods to increase product yield and reduce intermediate steps.Improved efficiency and reduced manufacturing costs. google.com
Safer ReagentsMoving away from hazardous reagents like diethylzinc for cyclopropanation.Enhanced operational safety in an industrial environment.
Catalytic Enantioselective SynthesisUse of chiral catalysts to produce stereochemically pure compounds directly.Eliminates the need for expensive chiral resolution, leading to a more atom-economical and cost-effective process. nih.govacs.org
Robust Purification MethodsDevelopment of scalable extraction and crystallization procedures.Ensures high purity of the final active pharmaceutical ingredient (API) or intermediate. google.com

Intellectual Property and Innovation in Azaspiro[2.4]heptane Synthesis

The intellectual property surrounding azaspiro[2.4]heptane synthesis is a dynamic and evolving field, driven by the increasing recognition of this scaffold's potential in drug discovery. The core patents often claim not only the specific synthetic methods but also the novel intermediates and the final compounds themselves, along with their use in treating various diseases.

Innovation in this area focuses on several key aspects:

Novel Scaffolds: While the basic azaspiro[2.4]heptane core is established, there is ongoing research to create novel derivatives with diverse substitution patterns. This allows for the fine-tuning of pharmacological properties and the exploration of new biological targets.

Improved Synthetic Routes: The quest for more efficient, greener, and more economical synthetic methods is a constant driver of innovation. This includes the discovery of new catalysts, the development of one-pot procedures, and the use of flow chemistry to improve scalability and safety.

Bioisosteric Replacements: The azaspiro[2.4]heptane moiety is often used as a bioisosteric replacement for other cyclic structures in known drug molecules. This strategy can lead to new chemical entities with improved properties and a fresh intellectual property position. For example, azaspiro[3.3]heptanes have been shown to have significantly improved pharmacokinetic properties when compared to their amine analogues. nih.gov

Application in New Therapeutic Areas: The initial focus on antiviral and antibacterial agents has expanded, with azaspirocyclic compounds being investigated for a wide range of therapeutic applications, including cancer and central nervous system disorders. mdpi.com

The patenting of new chemical entities containing the azaspiro[2.4]heptane core, along with novel synthetic methodologies, is crucial for pharmaceutical companies to protect their investment in research and development. This active patenting landscape indicates a vibrant area of chemical innovation with the potential to deliver the next generation of therapeutic agents.

Future Directions and Emerging Research Areas

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

The precise stereochemical control required for the synthesis of (1R,3S)-5-Azaspiro[2.4]heptan-1-amine and its analogues remains a significant area of research. Future efforts are directed towards the development of more efficient, scalable, and highly stereoselective synthetic methods.

One promising approach involves the use of phase-transfer catalysis. A catalytic and enantioselective preparation of an (S)-4-methyleneproline scaffold, a precursor to the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, has been achieved using a chinchonidine-derived catalyst. mdpi.com This method employs a one-pot double allylic alkylation of a glycine (B1666218) imine analogue, offering a streamlined route to key intermediates. mdpi.com

Asymmetric hydrogenation is another critical technique being refined. Highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates has been accomplished using a [RuCl(benzene)(S)-SunPhos]Cl catalyst, achieving high enantioselectivities (up to 98.7% ee). nih.govacs.org This reaction provides a direct pathway to the (S)-7-amino-5-azaspiro[2.4]heptane core, which is crucial for certain quinolone antibacterial agents. nih.govacs.org

Table 1: Comparison of Emerging Stereoselective Synthetic Strategies

MethodologyKey FeaturesCatalyst/Reagent ExampleReported OutcomeReference
Phase-Transfer CatalysisOne-pot double allylic alkylation of a glycine analogue.Chinchonidine-derived catalystEnantioselective preparation of a 4-methyleneproline (B1208900) scaffold, a precursor to the azaspiro[2.4]heptane ring system. mdpi.com
Asymmetric HydrogenationHighly enantioselective reduction of a keto group precursor.[RuCl(benzene)(S)-SunPhos]ClSynthesis of (S)-7-amino-5-azaspiro[2.4]heptane intermediate with up to 98.7% ee. nih.govacs.org
Chiral Pool SynthesisStarts from a readily available enantiopure starting material.D-serineStereocontrolled synthesis of related 5-azaspiro[2.3]hexane derivatives. beilstein-journals.org

Exploration of Bio-Inspired Synthetic Routes

Nature often provides elegant solutions to complex molecular architecture. The spirocyclic structures found in various bioactive natural products, such as histrionicotoxins, serve as inspiration for the design of novel synthetic scaffolds. acs.org Future research will likely see an increase in the exploration of bio-inspired strategies to construct azaspiro[2.4]heptane and other spirocyclic systems.

This approach involves designing synthetic pathways that mimic plausible biosynthetic routes or are inspired by the structural motifs of natural products. For instance, the synthesis of dispiro-indolinones has been achieved through a regio- and diastereoselective 1,3-dipolar cycloaddition of an azomethine ylide, a reaction that assembles a complex spirocyclic core in a single step. mdpi.com Such biomimetic cycloadditions could be adapted for the synthesis of novel azaspiro[2.4]heptane derivatives.

The goal is to develop robust and scalable syntheses for these nature-inspired scaffolds, making them readily available as building blocks for drug discovery programs. acs.org By drawing inspiration from the structural diversity of natural alkaloids and other spirocyclic compounds, chemists can design and synthesize novel azaspiro[2.4]heptane analogues with potentially unique biological activities. acs.orgmdpi.com

Green Chemistry Principles in Azaspiro[2.4]heptane Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. ijpsjournal.com The synthesis of this compound and its derivatives is an area ripe for the application of these principles to create more sustainable manufacturing processes.

Future research will focus on several key green strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical CO2, or ionic liquids is a primary goal. nih.gov

Biocatalysis: Employing enzymes as catalysts offers high selectivity under mild, aqueous conditions, reducing the need for harsh reagents and protecting groups. ijbpas.com Lipases and proteases have already demonstrated their utility in the synthesis of other chiral molecules. ijpsjournal.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov This can be achieved through cascade reactions or by replacing stoichiometric reagents with catalytic alternatives.

Energy Efficiency: Utilizing methods like microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

By redesigning synthetic pathways with these principles in mind, the production of azaspiro[2.4]heptane-based compounds can become more cost-effective, safer, and environmentally sustainable. ijbpas.com

Table 2: Application of Green Chemistry Principles to Azaspiro[2.4]heptane Synthesis

Green Chemistry PrinciplePotential Application in Azaspiro[2.4]heptane SynthesisBenefitReference
Safer SolventsReplacing chlorinated solvents with water, ethanol, or supercritical fluids in reaction and purification steps.Reduces toxic waste and environmental impact. nih.gov
CatalysisUsing recyclable catalysts (e.g., solid-supported catalysts) or biocatalysts (enzymes) for key transformations.Improves atom economy, reduces waste, and allows for milder reaction conditions. nih.govijbpas.com
Design for Energy EfficiencyEmploying microwave or ultrasonic irradiation to accelerate reactions.Shorter reaction times and lower energy consumption. researchgate.net
Use of Renewable FeedstocksDeveloping synthetic routes that start from bio-based materials instead of petroleum-derived precursors.Enhances sustainability and reduces reliance on fossil fuels. nih.gov

Expansion of Azaspiro[2.4]heptane Derivatives as Versatile Synthetic Intermediates and Scaffolds for Chemical Research

The rigid, three-dimensional nature of the azaspiro[2.4]heptane framework makes it an attractive scaffold for drug discovery, acting as a bioisosteric replacement for more flexible structures like piperidine (B6355638). univ.kiev.ua An emerging area of research is the strategic functionalization of this core to create a diverse library of derivatives that can serve as versatile intermediates and building blocks for chemical research.

The development of novel azaspirocyclic scaffolds is a key focus. For example, azaspiro[3.3]heptanes, azaspiro[3.4]octanes, and other related systems are being synthesized and explored as new modules for drug discovery. univ.kiev.uacapes.gov.brresearchgate.net These efforts aim to move beyond "flatland" and introduce more sp3-rich, three-dimensional structures into drug candidates, which can lead to improved pharmacological properties. univ.kiev.ua

Derivatives of azaspiro[2.4]heptane are being incorporated into a wide range of biologically active compounds, including:

Kinase Inhibitors: The scaffold is a core component of selective Janus kinase (JAK) inhibitors and Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, which are targets for inflammatory diseases and Parkinson's disease, respectively. researchgate.netnih.gov

Orexin (B13118510) Receptor Antagonists: The 5-azaspiro[2.4]heptane structure was key to the discovery of a novel class of potent dual orexin 1 and 2 receptor antagonists. nih.gov

Antiviral and Antibacterial Agents: The moiety is found in potent antiviral compounds targeting influenza and in novel quinolone antibacterial agents. nih.govnih.gov

Future research will continue to expand this portfolio, using the azaspiro[2.4]heptane core as a starting point for creating novel molecules with tailored biological activities. The development of scalable synthetic routes to these functionalized derivatives is crucial for their widespread application in medicinal chemistry and chemical biology. univ.kiev.uaacs.org

Table 3: Examples of Azaspiro[2.4]heptane Derivatives in Chemical Research

Derivative/Analogue ClassRole/ApplicationTherapeutic AreaReference
(R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrileSelective JAK1 inhibitorRheumatoid Arthritis researchgate.net
Azaspiro dihydrotriazinesHost-factor directed antiviral agents (hDHFR inhibitors)Influenza nih.gov
5-Azaspiro[2.4]heptane-based pyrazolesSelective G2019S-LRRK2 kinase inhibitorsParkinson's Disease nih.gov
Quinolone-conjugated (S)-7-amino-5-azaspiro[2.4]heptaneAntibacterial agentsBacterial Infections nih.gov
Substituted 5-azaspiro[2.4]heptanesDual orexin 1/2 receptor antagonistsSleep Disorders nih.gov

Q & A

Q. What is the structural significance of (1R,3S)-5-azaspiro[2.4]heptan-1-amine in medicinal chemistry?

The compound serves as a core scaffold in designing Janus kinase 1 (JAK1)-selective inhibitors. Its spirocyclic structure combines rigidity and conformational flexibility, enabling optimal binding to the JAK1 ATP-binding pocket. This design was inspired by structural elements of tofacitinib, specifically the 7-deazapurine moiety fused with a 5-azaspiro[2.4]heptan-7-amine system . The stereochemistry (1R,3S) is critical for selectivity, as demonstrated by the 8.5 nM IC₅₀ against JAK1 and a 48-fold selectivity over JAK2 .

Q. What synthetic strategies are used to access this compound derivatives?

Key intermediates include tert-butyl-protected derivatives (e.g., tert-butyl (7S)-5-azaspiro[2.4]heptan-7-ylcarbamate), which are synthesized via multi-step routes involving spirocyclization and stereoselective functionalization. For example, tert-butyl groups are introduced to protect reactive amines during coupling reactions with heterocyclic moieties (e.g., pyrrolo[2,3-d]pyrimidine) . Chiral resolution or asymmetric synthesis ensures the desired (1R,3S) configuration .

Q. How is the purity and stereochemical integrity of this compound validated?

Analytical methods such as chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy are employed. For instance, enantiomeric excess (ee) is confirmed using chiral stationary phases, while ¹H/¹³C NMR and X-ray crystallography verify the spirocyclic structure and stereochemistry . Purity is assessed via reverse-phase HPLC (>98% by GC or LC-MS) .

Advanced Research Questions

Q. How do in vivo efficacy studies inform translational potential?

Rodent models of autoimmune diseases (e.g., collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA)) are used. (R)-6c demonstrated dose-dependent suppression of inflammation (ED₅₀ = 10 mg/kg) and reduced joint damage in CIA models, correlating with JAK1 inhibition in splenocytes . Pharmacodynamic markers (e.g., pSTAT3 levels) validate target engagement .

Q. What contradictions exist in the literature regarding this compound’s applications?

While (R)-6c shows promise in autoimmune models, its narrow selectivity over JAK2 raises concerns for anemia risk (JAK2’s role in erythropoiesis). Some studies suggest further structural tuning (e.g., replacing the nitrile group) to improve specificity . Additionally, discrepancies in metabolic stability between species (e.g., higher clearance in rats vs. humans) necessitate careful extrapolation to clinical settings .

Methodological Insights

  • Synthetic Challenges : The spirocyclic core’s strain requires mild cyclization conditions (e.g., Pd-catalyzed couplings) to avoid racemization .
  • Analytical Validation : LC-MS/MS quantifies nanomolar plasma concentrations in PK studies, while chiral columns resolve enantiomeric impurities (<0.5%) .
  • Data Interpretation : Conflicting IC₅₀ values across studies may arise from assay variability (e.g., ATP concentrations in kinase assays). Normalization to positive controls (e.g., tofacitinib) ensures reproducibility .

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